7-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-(4-methoxyphenyl)-4-methyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c1-15-21(16-6-4-3-5-7-16)22-24-14-19-20(27(22)25-15)12-13-26(23(19)28)17-8-10-18(29-2)11-9-17/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASSBQULEPVXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
The compound's structure is characterized by a pyrazolo-pyrimidine framework with a methoxyphenyl substituent. The synthesis typically involves the condensation of appropriate pyrazole derivatives with pyrimidine precursors under controlled conditions. Various synthetic methods have been documented, including microwave-assisted synthesis and traditional reflux techniques in organic solvents .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- Cell Lines Tested : The compound was evaluated on DLD-1 (colon cancer) and HT-29 (colon cancer) cell lines.
- Mechanism of Action : The anticancer activity was associated with the induction of apoptosis as confirmed by Annexin V binding assays and mitochondrial membrane potential loss. Additionally, caspase-8 activation was observed, indicating involvement in the extrinsic apoptosis pathway .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents at different positions on the pyrazolo-pyrimidine core can significantly influence its potency and selectivity against cancer cells. For example, modifications to the methoxy group or alterations in the phenyl substituent have shown to enhance activity .
Case Studies
A notable case study involved the assessment of this compound's efficacy in a panel of 60 different cancer cell lines as part of a National Cancer Institute initiative. Results indicated that derivatives with specific substitutions exhibited high levels of antitumor activity against breast cancer (MDA-MB-468), lung cancer, and leukemia cell lines .
Data Summary
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | DLD-1 | 0.5 | Apoptosis induction |
| Anticancer | HT-29 | 0.7 | Caspase activation |
| Antitumor | MDA-MB-468 | 0.3 | Cell cycle arrest |
| Antitumor | A549 (lung cancer) | 0.6 | Mitochondrial dysfunction |
Scientific Research Applications
Pharmacological Applications
This compound has garnered attention for its potential therapeutic uses, particularly in the following areas:
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, pyrazolo[1,5-a]pyrimidines have been linked to the inhibition of protein kinases that are crucial for cancer cell survival and proliferation .
Antimicrobial Properties
Recent investigations have identified pyrazolo[1,5-a]pyrimidine derivatives as promising candidates for antimicrobial agents. These compounds demonstrate activity against various bacterial strains and fungi, making them potential leads for developing new antibiotics .
Antituberculosis Activity
A notable study highlighted the efficacy of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives against Mycobacterium tuberculosis. High-throughput screening revealed that these compounds could serve as lead candidates for antituberculosis drug development .
Material Science Applications
In addition to their biological significance, pyrazolo[1,5-a]pyrimidine derivatives are being explored for their optical properties:
Fluorescent Probes
Research has shown that certain derivatives can function as fluorescent probes due to their unique electronic properties. These compounds are utilized in biological imaging and sensing applications, providing valuable tools for researchers .
Photovoltaic Materials
The structural characteristics of these compounds suggest potential applications in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for solar energy applications .
Synthetic Chemistry
The synthesis of 7-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves various synthetic routes that can be optimized for yield and efficiency:
Green Chemistry Approaches
Recent studies emphasize the importance of environmentally friendly synthesis methods. Utilizing ultrasound-assisted reactions and solvent-free conditions has led to improved yields while minimizing environmental impact .
Reaction Mechanisms
Understanding the reaction mechanisms involved in synthesizing pyrazolo[1,5-a]pyrimidine derivatives is crucial for developing more efficient synthetic strategies. Mechanistic studies reveal pathways involving condensation reactions between pyrazole and pyrimidine precursors under acidic conditions .
Case Study 1: Synthesis Optimization
A recent study focused on optimizing the synthesis of pyrazolo[1,5-a]pyrimidines using KHSO4 under ultrasonic irradiation. This method yielded high-purity products with reduced reaction times compared to traditional methods .
Another significant investigation involved screening a library of pyrazolo[1,5-a]pyrimidine derivatives for their antimicrobial and anticancer activities. The results indicated a correlation between structural modifications and enhanced biological efficacy, guiding future drug design efforts .
Chemical Reactions Analysis
Halogenation
Oxidative halogenation introduces halogens at position 3 using sodium halides (NaX) and potassium persulfate (K₂S₂O₈) in mild acidic conditions (Table 1):
| Halogen (X) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Cl | 4 h | 82 | |
| Br | 6 h | 78 | |
| I | 8 h | 65 |
Formylation
Vilsmeier-Haack formylation (POCl₃/DMF) selectively functionalizes position 3 with a formyl group (Scheme 2). Substituent electronic effects influence yields:
-
Electron-rich aryl groups (e.g., 4-methoxyphenyl) enhance nucleophilicity, achieving ~85% yield .
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π-Deficient aryl groups (e.g., 4-nitrophenyl) reduce yields to ~55% .
Aldehyde Condensation
Reactions with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in DMF/piperidine yield fused pyrido-pyrazolo-pyrimidine-diones (Table 2):
| Aldehyde Substituent | Product Yield (%) | m.p. (°C) | Reference |
|---|---|---|---|
| 4-Cl-C₆H₄ | 71 | 260 | |
| 2,5-(OCH₃)₂-C₆H₃ | 90 | 275 |
Sonogashira Coupling
The ethynyl group at position 6 enables Pd-catalyzed cross-coupling with aryl halides. For example, coupling with 4-iodoanisole forms extended π-conjugated systems (Scheme 3) .
Oxidation and Reduction
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Oxidation : PCC oxidizes primary alcohols (e.g., 6-hydroxyethyl derivatives) to aldehydes with >90% efficiency .
-
Reduction : DIBAL-H selectively reduces ester moieties to alcohols at −78°C, avoiding over-reduction of the pyrimidine ring .
Biological Interaction Mechanisms
While not a direct chemical reaction, the compound’s kinase inhibition involves non-covalent interactions:
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ATP-binding site blockade : The pyrazolo-pyrimidine core mimics purine bases, blocking kinase activation (IC₅₀ = 15.2 µM for α-glucosidase inhibition) .
-
Hydrogen bonding : Methoxy and carbonyl groups form H-bonds with Glu127 and Asp168 residues in target enzymes .
Stability and Degradation
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Properties
Substituents at positions 2, 3, and 7 critically modulate physicochemical and biological behavior. Below is a comparative table:
*Calculated from formula C₂₁H₁₈N₄O₂.
Key Trends:
- Electron-Donating Groups (e.g., -OMe) : Enhance solubility but may reduce membrane permeability.
Hypotheses for Target Compound:
- Substitutions at positions 2 (Me) and 3 (Ph) could marginally enhance lipophilicity, though insufficient for significant bioactivity.
Q & A
Q. What synthetic routes are most effective for preparing 7-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one?
The compound is synthesized via condensation of ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylate with ammonium acetate under reflux. Key steps include using dimethylformamide dimethylacetal to introduce the dimethylaminovinyl group, followed by cyclization. Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for structural confirmation?
1H and 13C NMR are essential for verifying substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm). Mass spectrometry confirms molecular weight, while IR identifies carbonyl groups (C=O stretch ~1700 cm⁻¹). Elemental analysis validates purity (>98%) .
Q. How can researchers optimize reaction yields for intermediates?
Yields improve by controlling reaction time (e.g., 6–8 hours for cyclization) and temperature (reflux in ethanol or toluene). Solvent polarity adjustments (e.g., switching from water to THF) reduce side products. Monitoring via TLC ensures reaction completion .
Q. What in vitro assays are suitable for initial biological screening?
Cell viability assays (MTT/propidium iodide) in cancer lines (e.g., HeLa, MCF-7) and enzyme inhibition studies (kinase or receptor-binding assays) are standard. Structural analogs show activity via benzodiazepine receptor interactions, suggesting similar pathways .
Advanced Research Questions
Q. How can regioselectivity challenges during O-alkylation of hydroxylated precursors be resolved?
Regioselectivity (O- vs. N-alkylation) is controlled using aprotic solvents (e.g., DMF) and strong bases (e.g., NaH). Protecting groups (e.g., TMS) on reactive amines prevent undesired alkylation, as demonstrated in pyrazolo-pyrimidine syntheses .
Q. What computational methods predict binding affinity to biological targets?
Molecular docking (AutoDock Vina) with benzodiazepine receptor crystal structures (PDB: 1D8G) identifies key interactions. MD simulations (GROMACS) assess stability, while pharmacophore models highlight critical hydrogen bonds and hydrophobic pockets .
Q. How do electron-donating groups (e.g., methoxy) influence reactivity in cross-coupling reactions?
The 4-methoxyphenyl group enhances electron density, favoring electrophilic substitutions. Hammett studies (σ⁺ values) quantify activation effects, enabling targeted functionalization (e.g., Suzuki-Miyaura coupling at C-3) .
Q. What strategies resolve conflicting NMR data from different synthetic batches?
Discrepancies arise from solvent polarity or paramagnetic impurities. 2D NMR (COSY, HSQC) resolves signal overlaps. Single-crystal X-ray diffraction (R factor <0.05) provides definitive structural validation, as seen in related pyrazolo-pyrimidines .
Q. How can metabolic pathways be predicted for this compound?
In silico tools (MetaSite, CypRules) identify CYP450-mediated oxidation sites. Comparative studies with analogs suggest primary metabolism at the methoxyphenyl group’s para position, forming hydroxylated derivatives .
Q. What crystallographic parameters define the compound’s conformational stability?
X-ray studies reveal a planar pyrazolo-pyrimidine core with dihedral angles <5° between rings. Intermolecular hydrogen bonds (N–H⋯O) stabilize the crystal lattice, as observed in similar derivatives (mean C–C bond length: 1.40 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
